molecular formula C9H18N2O2 B1278654 1-Boc-3-(Aminomethyl)azetidine CAS No. 325775-44-8

1-Boc-3-(Aminomethyl)azetidine

Cat. No.: B1278654
CAS No.: 325775-44-8
M. Wt: 186.25 g/mol
InChI Key: XSJPKMUFBHSIRA-UHFFFAOYSA-N
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Description

1-Boc-3-(Aminomethyl)azetidine is an organic compound belonging to the class of azetidines. It is a cyclic amine with a four-membered ring containing three carbon atoms and one nitrogen atom. The compound is a colourless solid that is soluble in most organic solvents. It is used as a reagent in organic synthesis, as a ligand for metal complexes, and as a building block for other compounds. It is also used as a precursor for the synthesis of various pharmaceuticals.

Scientific Research Applications

Synthesis of New Amino Acid Derivatives

1-Boc-3-(Aminomethyl)azetidine has been utilized in the synthesis of new azetidine and oxetane amino acid derivatives. The synthesis involves a DBU-catalyzed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles. These synthetic routes have led to functionalized 3-substituted 3-(acetoxymethyl)azetidines, contributing significantly to the diversification of novel heterocyclic amino acid derivatives (Gudelis et al., 2023).

Modular Synthesis of Azetidines and Pyrroles

A convergent route using Boc-protected azetine has been developed for the synthesis of variously substituted azetidines and 4-aminomethylpyrroles. This method involves radical addition and subsequent treatments, allowing the synthesis of 2,4-disubstituted and 2,3,4-trisubstituted pyrroles, and polycyclic compounds with a protected aminomethyl group at position-4. This approach represents a significant advancement in the modular synthesis of these compounds (Han & Zard, 2015).

Development in Synthetic Chemistry of Azetidines

This compound contributes to the synthetic chemistry of azetidines, which is crucial in medicinal chemistry and natural products. Its role as an amino acid surrogate and its potential in peptidomimetic and nucleic acid chemistry are noteworthy. Azetidines also have prospects in catalytic processes like Henry, Suzuki, Sonogashira, and Michael additions. They represent a class of strained compounds, making them excellent candidates for ring-opening and expansion reactions (Mehra et al., 2017).

Facilitating Synthesis of Fluorinated Compounds

The compound has been used in the successful synthesis pathway of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential in medicinal chemistry. This pathway is crucial for the synthesis of new fluorinated heterocyclic amino acids (Van Hende et al., 2009).

Continuous Flow Synthesis of Azetidines

This compound is used in continuous flow synthesis, showcasing an advancement in the generation and functionalization of lithiated four-membered aza-heterocycles. This methodology addresses sustainability concerns and allows easy handling of lithiated intermediates at higher temperatures compared to batch processing (Colella et al., 2021).

Safety and Hazards

“1-Boc-3-(Aminomethyl)azetidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .

Biochemical Analysis

Biochemical Properties

1-Boc-3-(Aminomethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the formation of enzyme-substrate complexes. These interactions are crucial for the catalytic activity of the enzymes and the overall biochemical reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of certain genes by interacting with transcription factors or other regulatory proteins. These changes in gene expression can have significant effects on cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. The compound can bind to specific biomolecules, such as enzymes or receptors, through covalent or non-covalent interactions. These binding interactions can lead to the inhibition or activation of the target biomolecules, resulting in changes in their activity. For instance, this compound may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by binding to its ligand-binding domain, triggering downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in specific tissues or organelles may determine its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJPKMUFBHSIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443372
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325775-44-8
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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